Hexaphenyldisiloxane

Catalog No.
S1534992
CAS No.
1829-40-9
M.F
C36H30OSi2
M. Wt
534.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexaphenyldisiloxane

CAS Number

1829-40-9

Product Name

Hexaphenyldisiloxane

IUPAC Name

triphenyl(triphenylsilyloxy)silane

Molecular Formula

C36H30OSi2

Molecular Weight

534.8 g/mol

InChI

InChI=1S/C36H30OSi2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H

InChI Key

IVZTVZJLMIHPEY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

The exact mass of the compound Hexaphenyldisiloxane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12574. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexaphenyldisiloxane (CAS: 1829-40-9) is a highly sterically hindered organosilicon compound characterized by a central siloxane (Si-O-Si) core shielded by six bulky phenyl rings [1]. Unlike common low-molecular-weight liquid siloxanes, it is a solid at room temperature with a high melting point of approximately 225 °C and an exceptionally high boiling point near 494 °C . This compound is primarily procured for its remarkable thermal stability, radiation resistance, and robust dielectric properties. In industrial and advanced laboratory settings, it serves as a high-temperature heat transfer fluid component, a specialized dielectric insulator, and a rigid structural precursor for the synthesis of advanced cross-linked silicone polymers and resins .

Attempting to substitute hexaphenyldisiloxane with more common, commercially ubiquitous analogs like hexamethyldisiloxane (HMDS) or lower-phenylated siloxanes critically compromises high-temperature and extreme-environment performance [1]. Standard alkyl-substituted siloxanes are highly volatile, possessing low boiling points that render them useless in high-heat applications, whereas the hexaphenyl substitution pushes the boiling point to nearly 500 °C [2]. Furthermore, the massive steric bulk of the six phenyl groups forces the Si-O-Si bond into a rigid, linear 180° geometry, fundamentally altering its chemical reactivity and rendering it highly inert to nucleophilic attack or unwanted surface immobilization[3]. This structural rigidity and resonance stabilization also impart superior radiation resistance, meaning generic substitutes will rapidly degrade, outgas, or cross-link unpredictably under conditions where hexaphenyldisiloxane remains completely stable [4].

Steric-Driven Si-O-Si Bond Linearity

Crystallographic and vibrational analyses demonstrate that the steric bulk of the six phenyl rings in hexaphenyldisiloxane forces the Si-O-Si bond angle to a perfectly linear 180°[1]. In stark contrast, the industry-standard hexamethyldisiloxane (HMDS) exhibits a bent geometry with an angle of approximately 142° to 148° [1]. This extreme linearization and steric shielding protect the oxygen and silicon centers from chemical attack.

Evidence DimensionSi-O-Si Bond Angle
Target Compound Data180° (Linear)
Comparator Or BaselineHexamethyldisiloxane (142° to 148°, Bent)
Quantified DifferenceComplete linearization (~32-38° wider angle)
ConditionsSolid-state crystallographic and vibrational analysis

The linear, sterically shielded core prevents premature nucleophilic cleavage, making it an ultra-stable building block for extreme-environment polymers.

Extreme Thermal Phase Stability

Thermal characterization highlights a massive disparity in phase stability between hexaphenyldisiloxane and standard aliphatic siloxanes. Hexaphenyldisiloxane is a solid with a melting point of ~225 °C and an extreme boiling point of 494 °C [1]. Conversely, hexamethyldisiloxane is a highly volatile liquid that boils at just 101 °C .

Evidence DimensionBoiling Point / Thermal Stability Window
Target Compound DataBoiling point ~494 °C; Melting point ~225 °C
Comparator Or BaselineHexamethyldisiloxane (Boiling point ~101 °C)
Quantified DifferenceNearly 400 °C higher boiling point
ConditionsStandard atmospheric pressure thermal characterization

Procurement for aerospace or high-temperature heat transfer applications requires this compound to prevent fluid loss and degradation at temperatures where standard siloxanes instantly vaporize.

Inertness Toward Silica Surface Immobilization

In formulation and catalyst support environments, hexaphenyldisiloxane demonstrates profound chemical inertness. When reacted with rigorously dried silica at 90 °C, hexamethyldisiloxane readily forms a surface monolayer, whereas hexaphenyldisiloxane remains completely unreactive and crystalline[1].

Evidence DimensionSilica Surface Reactivity
Target Compound Data0% monolayer formation (remains unreacted/crystalline)
Comparator Or BaselineHexamethyldisiloxane (Forms complete surface monolayer)
Quantified DifferenceTotal suppression of surface immobilization
ConditionsToluene solvent, 90 °C overnight stirring with rigorously dried silica

Buyers formulating silica-filled dielectric composites can use this compound as a stable, non-reactive additive without inadvertently altering the silica surface chemistry.

Dielectric Relaxation and Molecular Rigidity

Microwave absorption studies reveal that the massive steric bulk of hexaphenyldisiloxane results in distinct, long dielectric relaxation times driven by whole-molecule rotation. In contrast, hexamethyldisiloxane undergoes rapid intramolecular bending (inversion of the Si-O-Si group), causing its relaxation processes to be indistinguishable at 20 °C [1].

Evidence DimensionDielectric Relaxation Mechanism
Target Compound DataDistinct, long relaxation times (whole-molecule rotation)
Comparator Or BaselineHexamethyldisiloxane (Rapid, indistinguishable bending/inversion relaxation)
Quantified DifferenceClear separation of relaxation modes due to massive steric rigidity
ConditionsMicrowave absorption at 2.1-mm wavelength

The rigid dielectric response makes this compound highly predictable and stable for advanced electronic insulation and capacitor fluid applications.

High-Temperature Dielectric Insulators and Capacitor Fluids

Driven by its extreme boiling point (494 °C) and distinct, rigid dielectric relaxation profile, hexaphenyldisiloxane is the correct choice for high-performance dielectric fluids and insulating materials. Unlike standard siloxanes that vaporize or suffer from rapid intramolecular bending under electrical stress, this compound maintains structural integrity and predictable dielectric behavior in extreme environments [1].

Non-Reactive Additives in Silica-Filled Composites

Because hexaphenyldisiloxane is completely inert toward rigorously dried silica surfaces—failing to form the monolayers typical of hexamethyldisiloxane—it serves as an excellent non-reactive additive. It can be blended into silica-reinforced composites or coatings to enhance thermal stability and radiation resistance without interfering with the primary surface chemistry or cross-linking of the matrix [2].

Precursors for Advanced Silicone Resins and Cross-Linked Polymers

The 180° linear Si-O-Si bond and massive steric shielding provided by the six phenyl rings make this compound a highly controlled precursor for advanced organosilicon synthesis. It can be selectively cleaved using specific halides to generate high-molecular-weight silicone rubbers and plastics that require extreme thermal and chemical resistance, outperforming standard aliphatic precursors[3].

Radiation-Resistant Aerospace Lubricants

The resonance damping provided by the dense hexaphenyl substitution protects the siloxane backbone from high-energy radiation degradation. This makes hexaphenyldisiloxane a critical base material or additive for aerospace lubricants and heat transfer fluids operating in high-radiation environments where standard alkyl-siloxanes would undergo rapid, unpredictable cross-linking or degradation [4].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1829-40-9

Wikipedia

Disiloxane, hexaphenyl-

General Manufacturing Information

Disiloxane, 1,1,1,3,3,3-hexaphenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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